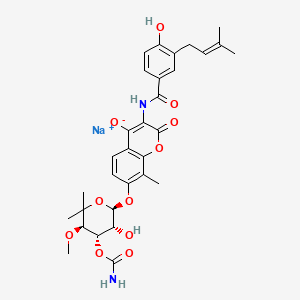
Novobiocin sodium
Overview
Description
Synthesis Analysis
Novobiocin is derived from Streptomyces niveus and has a chemical structure similar to coumarin . The synthesis of Novobiocin involves complex biochemical processes within the Streptomyces niveus bacteria .Molecular Structure Analysis
The molecular structure of Novobiocin Sodium is quite complex. It consists of a benzoic acid derivative, a coumarin residue, and the sugar novobiose . The chemical formula is C31H36N2O11 and its molar mass is 612.632 g·mol −1 .Chemical Reactions Analysis
Novobiocin Sodium binds to DNA gyrase and blocks adenosine triphosphatase (ATPase) activity . This action inhibits bacterial DNA gyrase, a type II topoisomerase, and prevents DNA supercoiling and replication .Physical And Chemical Properties Analysis
Novobiocin Sodium has negligible oral bioavailability . It is excreted unchanged with a half-life of 6 hours . The melting point ranges from 152 to 156 °C (306 to 313 °F) .Scientific Research Applications
Enhancement of Gustatory Nerve Fibers to NaCl : Novobiocin sodium enhances the responses of sodium-specific and amiloride-sensitive chorda tympani nerve fibers in rats. This suggests its potential role in salt taste transduction, possibly through the modulation of existing amiloride-sensitive sodium channels (Feigin et al., 1994).
Activity Against Gram-Negative Bacteria : The antibiotic binds and activates the ATPase that powers lipopolysaccharide transport in Escherichia coli. This interaction alters the permeability of the outer membrane, indicating its effectiveness against certain bacteria (May et al., 2017).
Anti-Tumor Properties in Melanoma : Novobiocin inhibits proliferation in melanoma B16 cells, inducing morphological changes and increasing enzyme activities. It suggests a potential therapeutic application in melanoma treatment (Nordenberg et al., 1992).
Electrochemical Behavior : The electrochemical and adsorption behaviors of novobiocin sodium have been studied, revealing its irreversible cathodic wave and adsorption characteristics dependent on pH, indicating its potential use in analytical chemistry (BİÇer & Çetinkaya, 2009).
Influence on Cranial Development : Novobiocin sodium influences embryonic neuroepithelial sodium transport and cranial development, suggesting its potential impact on early nervous system organization (Shi & Borgens, 1994).
Infection Prevention in Cancer Patients : Novobiocin, combined with rifampin, has been studied for preventing intravascular catheter infections in cancer patients treated with interleukin-2, indicating its application in clinical settings (Raad et al., 1998).
Mechanism of Action in Bacteria : It inhibits cell division and slows cell growth in Escherichia coli by inhibiting DNA synthesis, providing insights into its antibacterial mechanism (Smith & Davis, 1967).
DNA Gyrase Inhibitor Redesign for Hsp90 : Novobiocin has been redesigned as an inhibitor of Hsp90, differentiating its effect from DNA gyrase inhibition. This research underlines its potential in cancer therapy (Burlison et al., 2006).
Repurposing Against Mycobacterium tuberculosis : Novobiocin has been repurposed for activity against Mycobacterium tuberculosis, indicating its potential use in treating tuberculosis (Cloete et al., 2021).
Phase I Clinical Trial in Cancer Therapy : A clinical trial explored novobiocin as a modulator of alkylating agent cytotoxicity in cancer treatment, indicating its potential use in combination therapy (Eder et al., 1991).
Mechanism of Action
Safety and Hazards
Novobiocin Sodium is considered toxic and contains a pharmaceutically active ingredient . It can cause moderate to severe irritation to the skin and eyes . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .
Relevant Papers A study titled “Studying the Safety and Determining the Optimal Dose of Novobiocin in Patients With Tumors That Have Alterations in DNA Repair Genes” is currently investigating the safety, side effects, and best dose of Novobiocin Sodium in treating cancer patients with alterations in deoxyribonucleic acid (DNA) repair genes . Another study titled “In silico repurposing of a Novobiocin derivative for activity against …” suggests promising alternatives for the treatment of Mycobacterium tuberculosis .
properties
IUPAC Name |
sodium;7-[(2R,3R,4S,5R)-4-carbamoyloxy-3-hydroxy-5-methoxy-6,6-dimethyloxan-2-yl]oxy-3-[[4-hydroxy-3-(3-methylbut-2-enyl)benzoyl]amino]-8-methyl-2-oxochromen-4-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N2O11.Na/c1-14(2)7-8-16-13-17(9-11-19(16)34)27(37)33-21-22(35)18-10-12-20(15(3)24(18)42-28(21)38)41-29-23(36)25(43-30(32)39)26(40-6)31(4,5)44-29;/h7,9-13,23,25-26,29,34-36H,8H2,1-6H3,(H2,32,39)(H,33,37);/q;+1/p-1/t23-,25+,26-,29-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPRGAYLRGSOSU-RNROJPEYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C(=C2[O-])NC(=O)C3=CC(=C(C=C3)O)CC=C(C)C)OC4C(C(C(C(O4)(C)C)OC)OC(=O)N)O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1OC(=O)C(=C2[O-])NC(=O)C3=CC(=C(C=C3)O)CC=C(C)C)O[C@H]4[C@@H]([C@@H]([C@H](C(O4)(C)C)OC)OC(=O)N)O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35N2NaO11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
303-81-1 (Parent) | |
| Record name | Novobiocin sodium [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001476535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9023386 | |
| Record name | Novobiocin sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
634.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Novobiocin Sodium | |
CAS RN |
1476-53-5 | |
| Record name | Novobiocin sodium [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001476535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Novobiocin sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Novobiocin sodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.567 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NOVOBIOCIN SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9S9NQ5YIY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B7881623.png)

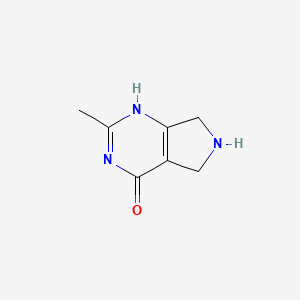
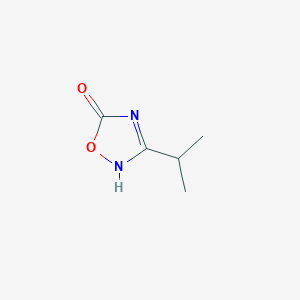
![2-[5-[1-(Benzylazaniumyl)cyclohexyl]tetrazol-1-yl]acetate](/img/structure/B7881650.png)
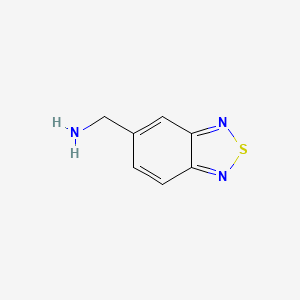

![2-[(2S,6R)-2,6-dimethylmorpholin-4-ium-4-yl]acetate](/img/structure/B7881662.png)

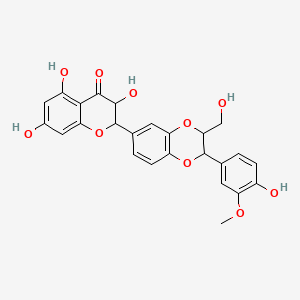

![(2S)-1-[(2S)-2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]-N-[(2R)-2-ethoxy-5-oxooxolan-3-yl]pyrrolidine-2-carboxamide](/img/structure/B7881696.png)
